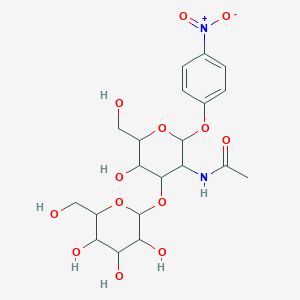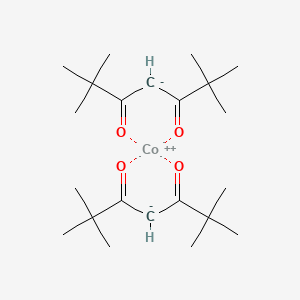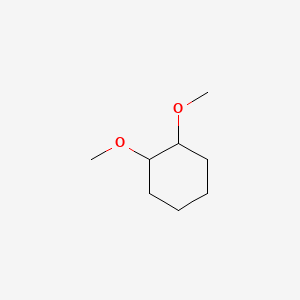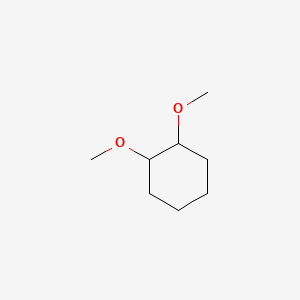
(3R,4S)-4-aminooxolan-3-ol;(3S,4R)-4-aminooxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-4-aminooxolan-3-ol and (3S,4R)-4-aminooxolan-3-ol are stereoisomers of a compound that features an oxolane ring with an amino group at the 4-position and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-aminooxolan-3-ol and (3S,4R)-4-aminooxolan-3-ol can be achieved through several methods. One common approach involves the use of enantioselective synthesis, where chiral catalysts or enzymes are employed to produce the desired stereoisomers. For instance, a lipase-mediated resolution protocol can be used to obtain these compounds with high enantiomeric excess .
Industrial Production Methods
Industrial production of these compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired stereoisomers.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-4-aminooxolan-3-ol and (3S,4R)-4-aminooxolan-3-ol can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo derivatives back to the original amino alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized oxolane derivatives.
Applications De Recherche Scientifique
(3R,4S)-4-aminooxolan-3-ol and (3S,4R)-4-aminooxolan-3-ol have several scientific research applications:
Chemistry: These compounds are used as chiral building blocks in organic synthesis, enabling the construction of complex molecules with high stereochemical purity.
Biology: They serve as intermediates in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored their potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: These compounds are used in the production of fine chemicals and as precursors in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of (3R,4S)-4-aminooxolan-3-ol and (3S,4R)-4-aminooxolan-3-ol involves their interaction with specific molecular targets. These compounds can act as enzyme inhibitors or activators, modulating the activity of enzymes involved in various biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from these compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amino alcohols and oxolane derivatives, such as:
- (3R,4R)-4-aminooxolan-3-ol
- (3S,4S)-4-aminooxolan-3-ol
- 3,4-dihydroxy-3-methyl-2-pentanone
Uniqueness
The uniqueness of (3R,4S)-4-aminooxolan-3-ol and (3S,4R)-4-aminooxolan-3-ol lies in their specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry can influence their reactivity, binding affinity to molecular targets, and overall efficacy in various applications .
Propriétés
Formule moléculaire |
C8H18N2O4 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(3R,4S)-4-aminooxolan-3-ol;(3S,4R)-4-aminooxolan-3-ol |
InChI |
InChI=1S/2C4H9NO2/c2*5-3-1-7-2-4(3)6/h2*3-4,6H,1-2,5H2/t2*3-,4-/m10/s1 |
Clé InChI |
LLPSOAQBQKFADU-CKQOXSRLSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CO1)O)N.C1[C@@H]([C@H](CO1)O)N |
SMILES canonique |
C1C(C(CO1)O)N.C1C(C(CO1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.0^{1,13.0^{2,10.0^{4,8]icosa-2,4(8),9,15-tetraen-14-one](/img/structure/B12323650.png)
![6-[2-[3-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4-hydroxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12323654.png)


![1-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-2-carboxylic acid](/img/structure/B12323663.png)

![6-Methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol](/img/structure/B12323675.png)
![2-(19-Fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12323681.png)
![(3R,4S,5S,6R,7R,9R,11Z,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B12323693.png)
![(2E)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12323702.png)


